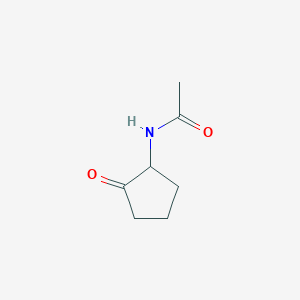
N-(2-Oxocyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxocyclopentyl)acetamide: is an organic compound with the molecular formula C7H11NO2 It is characterized by a cyclopentanone ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method involves the direct condensation of acetamides with ketones.
Organometallic Reagents: Another method involves the addition of an organometallic reagent to a nitrile, followed by quenching the resulting imine with an electrophile.
Transition Metal-Catalyzed Coupling: This method uses vinyl derivatives such as vinyl halides, triflates, or tosylates, coupled with transition metal catalysts to form the desired compound.
Industrial Production Methods: Industrial production methods for N-(2-Oxocyclopentyl)acetamide often involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
N-(2-Oxocyclopentyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Oxocyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Known for its biological activities and used in similar applications.
N-(2-Methoxyphenyl)acetamide: Another compound with comparable properties and applications.
N-(2-Aminophenyl)acetamide: Used in the synthesis of various pharmaceuticals and specialty chemicals.
Uniqueness: N-(2-Oxocyclopentyl)acetamide is unique due to its specific structural features, such as the cyclopentanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62136-36-1 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
N-(2-oxocyclopentyl)acetamide |
InChI |
InChI=1S/C7H11NO2/c1-5(9)8-6-3-2-4-7(6)10/h6H,2-4H2,1H3,(H,8,9) |
InChI Key |
MQFVKKSPRGSNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















